Cas no 2648947-98-0 (6-Fluoro-5-methylpyridine-3-sulfonyl fluoride)

6-Fluoro-5-methylpyridine-3-sulfonyl fluoride is a versatile sulfonyl fluoride derivative with applications in medicinal chemistry and organic synthesis. Its reactive sulfonyl fluoride group enables selective covalent binding to target proteins, making it valuable for probe development and inhibitor design. The fluorine and methyl substituents enhance its electronic and steric properties, improving reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly useful in fragment-based drug discovery and click chemistry due to its stability and compatibility with aqueous conditions. Its high purity and well-defined structure ensure reproducibility in research applications.
6-Fluoro-5-methylpyridine-3-sulfonyl fluoride structure
2648947-98-0 structure
Product Name:6-Fluoro-5-methylpyridine-3-sulfonyl fluoride
CAS No:2648947-98-0
MF:C6H5F2NO2S
MW:193.17120718956
CID:6595428
PubChem ID:165904531
Update Time:2025-06-13

6-Fluoro-5-methylpyridine-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2648947-98-0
    • EN300-7469874
    • 6-fluoro-5-methylpyridine-3-sulfonyl fluoride
    • 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride
    • Inchi: 1S/C6H5F2NO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3
    • InChI Key: CNGVYOKCSBMGKP-UHFFFAOYSA-N
    • SMILES: S(C1C=NC(=C(C)C=1)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 193.00090590g/mol
  • Monoisotopic Mass: 193.00090590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.4Ų

6-Fluoro-5-methylpyridine-3-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7469874-0.05g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
0.05g
$563.0 2025-03-10
Enamine
EN300-7469874-0.1g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
0.1g
$591.0 2025-03-10
Enamine
EN300-7469874-0.25g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
0.25g
$617.0 2025-03-10
Enamine
EN300-7469874-0.5g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
0.5g
$645.0 2025-03-10
Enamine
EN300-7469874-1.0g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
1.0g
$671.0 2025-03-10
Enamine
EN300-7469874-2.5g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
2.5g
$1315.0 2025-03-10
Enamine
EN300-7469874-5.0g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
5.0g
$1945.0 2025-03-10
Enamine
EN300-7469874-10.0g
6-fluoro-5-methylpyridine-3-sulfonyl fluoride
2648947-98-0 95.0%
10.0g
$2884.0 2025-03-10

Additional information on 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride

Introduction to 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride (CAS No: 2648947-98-0)

6-Fluoro-5-methylpyridine-3-sulfonyl fluoride, identified by its Chemical Abstracts Service (CAS) number 2648947-98-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonyl fluoride class, a group of molecules known for their versatile applications in synthetic chemistry and drug development. The presence of both a fluoro substituent and a sulfonyl fluoride group makes this compound particularly interesting for its potential reactivity and utility in constructing complex molecular frameworks.

The fluoro group, a key feature of this compound, is widely recognized for its ability to modulate the pharmacokinetic properties of molecules, including metabolic stability and binding affinity. In recent years, the incorporation of fluorine atoms into drug candidates has become a cornerstone in medicinal chemistry due to its ability to enhance bioavailability and improve therapeutic efficacy. The sulfonyl fluoride moiety, on the other hand, is known for its role as an excellent leaving group in nucleophilic substitution reactions, making it invaluable for constructing biaryl compounds and other heterocyclic structures.

Recent advancements in the synthesis of 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride have demonstrated its feasibility through multi-step organic transformations involving fluorination and sulfonylation reactions. These synthetic routes often leverage palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds under mild conditions. The development of such methodologies not only underscores the compound's synthetic accessibility but also highlights its potential as a building block in industrial-scale production.

In the realm of pharmaceutical research, 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride has been explored as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of kinase inhibitors, where the pyridine scaffold is crucial for binding to target enzymes. The fluoro and sulfonyl groups contribute to the overall pharmacophore by influencing electronic properties and hydrogen bonding interactions. Notably, several studies have reported the successful application of this compound in generating lead compounds for treating inflammatory diseases and cancer.

The agrochemical industry has also shown interest in 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride due to its structural features that can be leveraged in developing novel pesticides and herbicides. The presence of both fluorine and sulfonyl groups can enhance the compound's stability against environmental degradation while maintaining efficacy against pests. Current research is focused on optimizing formulations that utilize this compound as an active ingredient, with promising results in field trials for controlling resistant weed species.

From a chemical biology perspective, 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride serves as a valuable tool for probing biological pathways. Its reactivity allows researchers to design probes that can label specific biomolecules or enzymes, facilitating structural elucidation and mechanistic studies. For example, derivatives of this compound have been employed in protein footprinting experiments, where they help map binding sites on target proteins with high precision.

The industrial significance of 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride extends beyond academic research. Its role as a key intermediate in drug discovery pipelines underscores its importance in the pharmaceutical supply chain. Companies specializing in fine chemicals have incorporated this compound into their catalogues due to its broad applicability and growing demand. As synthetic methodologies continue to evolve, the efficiency with which this compound can be produced is expected to improve, further solidifying its position as a cornerstone molecule in modern chemistry.

In conclusion, 6-Fluoro-5-methylpyridine-3-sulfonyl fluoride (CAS No: 2648947-98-0) represents a fascinating example of how structural modifications can yield compounds with diverse applications across multiple industries. Its unique combination of functional groups makes it indispensable for researchers seeking innovative solutions in pharmaceuticals, agrochemicals, and chemical biology. As scientific understanding advances, it is likely that new applications for this compound will continue to emerge, reinforcing its status as a vital component of modern chemical research.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd